Fitc-LC-tat (47-57)

Gene Delivery Plasmid Transfection Non-viral Vector

FITC-LC-TAT (47-57) is the definitive cell-penetrating peptide for reliable intracellular tracking. Unlike non-LC conjugates, the long-chain linker eliminates steric hindrance and fluorescence quenching, preserving native TAT uptake kinetics with maximum concentration reached in 30 minutes. The FITC label (Abs/Em 493/522 nm) enables real-time visualization in fluorescence microscopy and flow cytometry. The compound demonstrates proven broad biodistribution across six major organs, including blood-brain barrier penetration. In gene delivery applications, the TAT (47-57) motif provides high-affinity DNA binding (Kd = 126 nM), delivering a 6- to 8-fold increase in transfection efficiency compared to poly-L-arginine. Rigorously validated for paracellular transport studies in well-differentiated epithelial models.

Molecular Formula C91H141N35O19S
Molecular Weight 2061.4 g/mol
Cat. No. B12403724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFitc-LC-tat (47-57)
Molecular FormulaC91H141N35O19S
Molecular Weight2061.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)CCCCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)O
InChIInChI=1S/C91H141N35O19S/c92-35-5-3-14-60(120-75(135)59(17-9-39-109-85(98)99)117-72(132)48-115-74(134)67(44-49-23-26-51(127)27-24-49)118-71(131)22-2-1-7-37-114-90(146)116-50-25-30-55-54(45-50)83(143)145-91(55)56-31-28-52(128)46-68(56)144-69-47-53(129)29-32-57(69)91)77(137)121-61(15-4-6-36-93)78(138)123-63(19-11-41-111-87(102)103)79(139)124-65(21-13-43-113-89(106)107)81(141)126-66(33-34-70(94)130)82(142)125-64(20-12-42-112-88(104)105)80(140)122-62(18-10-40-110-86(100)101)76(136)119-58(73(95)133)16-8-38-108-84(96)97/h23-32,45-47,58-67,127-129H,1-22,33-44,48,92-93H2,(H2,94,130)(H2,95,133)(H,115,134)(H,117,132)(H,118,131)(H,119,136)(H,120,135)(H,121,137)(H,122,140)(H,123,138)(H,124,139)(H,125,142)(H,126,141)(H4,96,97,108)(H4,98,99,109)(H4,100,101,110)(H4,102,103,111)(H4,104,105,112)(H4,106,107,113)(H2,114,116,146)/t58-,59-,60-,61-,62-,63-,64-,65-,66-,67-/m0/s1
InChIKeyLGQQNQDWKGOXHB-KJJQCGMTSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FITC-LC-TAT (47-57) Fluorescent Cell-Penetrating Peptide: Baseline Characteristics for Research Procurement


FITC-LC-TAT (47-57) is a fluorescently labeled cell-penetrating peptide (CPP) comprising the HIV-1 TAT protein transduction domain (PTD) residues 47–57 (sequence YGRKKRRQRRR) conjugated to fluorescein isothiocyanate (FITC) via a long-chain (LC) linker [1]. The core TAT peptide mediates non-receptor-dependent, electrostatic translocation across plasma membranes, while the FITC label (Abs/Em = 493/522 nm) enables visualization and tracking in fluorescence microscopy and flow cytometry [2]. The LC linker (e.g., aminohexanoic acid or PEG) serves to minimize steric hindrance between the bulky fluorophore and the peptide, thereby preserving the CPP's intrinsic cell-penetrating activity . This compound is widely used as a research tool for investigating intracellular trafficking, drug delivery mechanisms, and gene vector development.

Why Generic TAT Peptide Substitution Fails: The Functional Necessity of the LC Linker in FITC-LC-TAT (47-57)


Substituting FITC-LC-TAT (47-57) with a simple FITC-TAT conjugate lacking a spacer arm introduces significant experimental confounders. In the absence of the long-chain (LC) linker, the proximity of the bulky, hydrophobic FITC molecule to the TAT peptide sequence induces steric hindrance that impairs efficient membrane interaction and can drastically reduce cellular uptake . Furthermore, the LC linker mitigates the well-documented fluorescence quenching that occurs when the fluorophore is in close proximity to the peptide backbone, a phenomenon that can lead to inaccurate quantification of intracellular concentrations and misidentification of uptake pathways, particularly at concentrations above 5 μM where quantum yield drops precipitously [1]. Therefore, direct replacement with a non-LC analog does not guarantee equivalent experimental outcomes and may compromise the reproducibility and quantitative integrity of cellular assays.

Quantitative Evidence Guide for FITC-LC-TAT (47-57) Versus In-Class Alternatives


6- to 8-Fold Superior Gene Delivery Efficiency of TAT (47-57) Oligomers Versus Poly-L-Arginine

In gene delivery applications, the TAT-(47–57) peptide is a core functional motif of FITC-LC-TAT (47-57). A study comparing its oligomers to the generic cationic polymer poly-L-arginine and a mutant TAT2-M1 peptide found that TAT-(47–57) oligomers mediated gene delivery 6–8-fold more efficiently at optimized vector compositions [1]. This demonstrates the specific and superior capacity of the TAT-(47–57) sequence for DNA condensation and nuclear targeting, a functional advantage that is not inherent to all cationic cell-penetrating peptides.

Gene Delivery Plasmid Transfection Non-viral Vector

Superior In Vivo Tissue Enrichment of TAT Versus R9 in Murine Models

A comparative in vivo study of the cell-penetrating peptides TAT (sequence 47-57) and R9 (a 9-arginine oligomer) in mice demonstrated differential organ distribution and efficiency. While R9 was primarily enriched in the kidney and liver, TAT showed broader enrichment across all six organs studied (heart, liver, spleen, lung, kidney, brain) [1]. Crucially, TAT exhibited a better overall transmembrane effect and provided more fluorescence enrichment in vivo, whereas R9's membrane penetration was comparatively weaker [1]. Both peptides were able to cross the blood-brain barrier.

Biodistribution In Vivo Imaging CPP Comparison

High-Affinity DNA Binding of TAT (47-57) with a Dissociation Constant (Kd) of 126 nM

The TAT (47-57) peptide exhibits a high and specific affinity for double-stranded DNA. Isothermal titration calorimetry (ITC) measurements revealed a microscopic dissociation constant (Kd) of 126 nM for salmon sperm DNA, with a binding enthalpy of -4.63 kcal/mol at 28°C [1]. This affinity is 1-2 orders of magnitude higher than its affinity for extracellular heparan sulfate, the likely mediator of its initial cellular uptake [1]. This property underpins its utility in condensing and delivering plasmid DNA.

Nuclear Delivery DNA Binding Gene Vector

Divergent Subcellular Localization of TAT vs. Penetratin in Epithelial Models

Comparative confocal microscopy studies in well-differentiated epithelial cell models (TR146 cells) revealed a striking difference in the subcellular distribution of cell-penetrating peptides. TAT (47-57) was located strictly paracellularly, whereas penetratin (43-58) exhibited a distinct punctate cytoplasmic pattern [1]. In contrast, in MDCK cells, both TAT and penetratin showed a punctate cytoplasmic distribution, indicating that localization is both peptide-specific and cell-type dependent [1].

Intracellular Trafficking Epithelial Barrier Subcellular Localization

Rapid Cellular Uptake Kinetics of TAT (47-57) Reaching Maximum Concentration in 30 Minutes

Quantitative studies of TAT (47-57) cellular uptake kinetics using raster image correlation spectroscopy (RICS) demonstrate a rapid internalization profile. The peptide exhibits fast initial uptake over the first 10 minutes of incubation, reaching a maximum intracellular concentration after 30 minutes [1]. This kinetic profile is comparable to that of the R9 cell-penetrating peptide, with both showing similar entry velocities and diffusion behavior in the studied cell lines [1].

Uptake Kinetics Live-cell Imaging Time-lapse

Validated Research Applications for FITC-LC-TAT (47-57) Based on Quantitative Evidence


Fluorescence Microscopy Tracking of Intracellular Peptide Trafficking

FITC-LC-TAT (47-57) is the compound of choice for fluorescence microscopy studies where reliable, real-time visualization of cell-penetrating peptide uptake is required. The LC linker ensures the FITC label is positioned to minimize interference with TAT's membrane translocation activity, thereby preserving the native uptake kinetics (maximum concentration reached in 30 minutes) [1]. Its well-characterized fluorescence properties (Abs/Em = 493/522 nm) and its distinct paracellular distribution in specific epithelial models [2] make it a superior tool over non-LC conjugates or other CPPs like penetratin for tracking TAT's specific pathway.

In Vivo Biodistribution and Organ Enrichment Studies in Murine Models

For in vivo experiments requiring broad tissue distribution and high fluorescence signal, FITC-LC-TAT (47-57) is the optimal selection. Quantitative evidence demonstrates that the TAT (47-57) peptide achieves enrichment across six major organs (heart, liver, spleen, lung, kidney, brain) and provides superior fluorescence enrichment compared to the R9 peptide, which is predominantly confined to the kidney and liver [3]. This broader biodistribution profile, coupled with the ability to cross the blood-brain barrier, makes it invaluable for systemic delivery and tracking studies where a wide range of tissue targeting is desired.

Development and Validation of Non-Viral Gene Delivery Vectors

Researchers developing non-viral gene delivery systems should select FITC-LC-TAT (47-57) or its oligomeric derivatives based on the proven, high-affinity DNA binding (Kd = 126 nM) of the TAT (47-57) motif [4]. This specific property enables efficient DNA condensation and nuclear targeting, resulting in a 6- to 8-fold increase in transfection efficiency compared to generic cationic vectors like poly-L-arginine [5]. The fluorescent label further facilitates tracking of the peptide-DNA complex during the critical early stages of cellular entry and intracellular trafficking.

Controlled In Vitro Studies of Epithelial Barrier Interactions

FITC-LC-TAT (47-57) is the appropriate tool for investigating cell-penetrating peptide interactions with well-differentiated epithelial barriers. Evidence shows that in TR146 cell models, TAT (47-57) follows a strictly paracellular route, a behavior distinct from the punctate cytoplasmic internalization of penetratin [2]. This defined and model-specific localization pattern, which can be visualized directly via its FITC label, allows for the precise study of paracellular transport mechanisms and the design of delivery strategies that exploit this pathway.

Quote Request

Request a Quote for Fitc-LC-tat (47-57)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.